molecular formula C23H20O2 B7778292 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene CAS No. 2212-45-5

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene

Cat. No.: B7778292
CAS No.: 2212-45-5
M. Wt: 328.4 g/mol
InChI Key: WOAKPXSTZYSSEU-UHFFFAOYSA-N
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Description

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, characterized by the presence of methoxy groups and a naphthylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene typically involves the alkylation of 2-methoxynaphthalene with appropriate reagents. One common method includes the reaction of 2-naphthol with sodium hydroxide in distilled water, followed by the addition of dimethyl sulfate. The mixture is then warmed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: A simpler compound with a single methoxy group, used in similar applications but with different reactivity and properties.

    1-Methoxynaphthalene: An isomer with the methoxy group in a different position, leading to distinct chemical behavior.

    2-Methoxy-1-naphthaleneboronic acid: A boronic acid derivative used in cross-coupling reactions and other synthetic applications.

Uniqueness

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene is unique due to its dual methoxy groups and naphthylmethyl substituent, which confer specific reactivity and potential for diverse applications. Its structural complexity allows for the exploration of various chemical transformations and biological activities, distinguishing it from simpler naphthalene derivatives.

Properties

IUPAC Name

2-methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2/c1-24-22-13-11-16-7-3-5-9-18(16)20(22)15-21-19-10-6-4-8-17(19)12-14-23(21)25-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAKPXSTZYSSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176639
Record name Naphthalene, 1,1'-methylenebis(2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-45-5
Record name Naphthalene, 1,1'-methylenebis(2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC51645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1,1'-methylenebis(2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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